4-Bromo-2-chloro-1-(2-iodoethyl)benzene
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Overview
Description
“4-Bromo-2-chloro-1-(2-iodoethyl)benzene” is a halogenated hydrocarbon . It has a molecular formula of C8H7BrClI . The average mass is 345.403 Da and the monoisotopic mass is 343.846405 Da .
Synthesis Analysis
The synthesis of polysubstituted benzenes like “4-Bromo-2-chloro-1-(2-iodoethyl)benzene” often involves multiple steps and requires a working knowledge of many organic reactions . The order in which reactions are carried out is often critical to the success of the overall scheme . For example, bromination can be introduced by bromination with Br2/FeBr3, and a nitro group can be introduced by nitration with HNO3/H2SO4 .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-chloro-1-(2-iodoethyl)benzene” can be analyzed using various methods. The structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions of “4-Bromo-2-chloro-1-(2-iodoethyl)benzene” can be complex. For example, (2-Iodoethyl)benzene, a related compound, is reported to undergo triethyl borane-mediated intermolecular radical addition with 2 H -azirine-3-carboxylate .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-chloro-1-(2-iodoethyl)benzene” include a molecular formula of C8H7BrClI, an average mass of 345.403 Da, and a monoisotopic mass of 343.846405 Da .
Scientific Research Applications
Synthesis and Organic Chemistry Applications
Halogenated benzene derivatives are pivotal in organic synthesis, serving as intermediates in the preparation of complex molecules. For instance, the synthesis of mixed halogenated compounds, like 2-bromo-4-iodo-1,3,5-trimethylbenzene, demonstrates the utility of halogenated benzenes in ring halogenations, leveraging N-Halosuccinimide and acidic catalysts for selective halogenation (Bovonsombat & Mcnelis, 1993). Similarly, chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes' deprotonation adjacent to the halogen substituent showcases the role of halogenated benzenes in regioselective synthesis (Mongin, Desponds, & Schlosser, 1996).
Pharmacological Applications
Halogenated benzene derivatives also find applications in the development of pharmacologically active molecules. For example, the synthesis of N-Piperidine benzamides CCR5 antagonists employs 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene as an intermediate. These compounds exhibit bioactivity by modulating the CCR5 receptor, highlighting their potential in drug development (Cheng De-ju, 2015).
Material Science Applications
In the realm of material science, halogenated benzenes contribute to the synthesis of novel materials. The preparation of porous materials via halogen...halogen interactions using tris(4-halophenyl)benzene-1,3,5-tricarboxamides demonstrates the strategic use of halogenated benzenes in constructing materials with specific properties (Rajput, Chernyshev, & Biradha, 2010).
Analytical and Environmental Studies
Furthermore, studies on the sonolysis of fluoro-, chloro-, bromo-, and iodobenzene provide insights into the degradation pathways of halogenated benzenes in environmental contexts. These studies help understand the persistence and breakdown of such chemicals in nature, offering valuable information for environmental monitoring and remediation efforts (Drijvers, Van Langenhove H, & Herrygers, 2000).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-chloro-1-(2-iodoethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClI/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOIKHJHYDLNJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CCI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673077 |
Source
|
Record name | 4-Bromo-2-chloro-1-(2-iodoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-chlorophenyl)ethyl Iodide | |
CAS RN |
916516-91-1 |
Source
|
Record name | 4-Bromo-2-chloro-1-(2-iodoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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